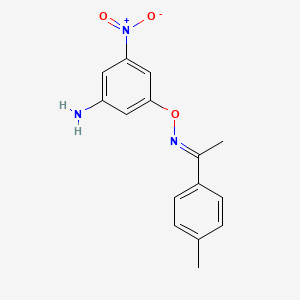
(1E)-1-(4-Methylphenyl)ethanone O-(3-amino-5-nitrophenyl)oxime
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1E)-1-(4-Methylphenyl)ethanone O-(3-amino-5-nitrophenyl)oxime, commonly known as ANMO, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. ANMO is a nitroso-compound that is synthesized through a multi-step process involving the reaction of 4-methylacetophenone with hydroxylamine hydrochloride and sodium nitrite. In
科学的研究の応用
ANMO has been the subject of extensive scientific research due to its potential applications in various fields. In the field of medicine, ANMO has been shown to have anti-inflammatory properties and can be used to treat inflammatory diseases such as arthritis. ANMO has also been shown to have anti-cancer properties and can be used as a potential chemotherapy drug. In addition, ANMO has been shown to have antioxidant properties and can be used to prevent oxidative stress-related diseases such as Alzheimer's and Parkinson's.
作用機序
The mechanism of action of ANMO is not fully understood, but it is believed to act by inhibiting the activity of the enzyme cyclooxygenase (COX), which is responsible for the production of pro-inflammatory prostaglandins. ANMO has also been shown to induce apoptosis in cancer cells by activating the caspase pathway.
生化学的および生理学的効果
ANMO has been shown to have a variety of biochemical and physiological effects. In animal studies, ANMO has been shown to reduce inflammation and pain in models of arthritis. ANMO has also been shown to inhibit the growth of cancer cells in vitro and in vivo. In addition, ANMO has been shown to have antioxidant properties and can protect against oxidative stress-related damage.
実験室実験の利点と制限
ANMO has several advantages and limitations for use in lab experiments. One advantage is that it is relatively easy to synthesize and purify, making it readily available for research purposes. ANMO also has a long shelf life, which allows for long-term storage. However, ANMO is relatively unstable and can decompose over time, which can affect the accuracy of experimental results. In addition, ANMO has a relatively low solubility in water, which can limit its use in certain experiments.
将来の方向性
There are several future directions for research on ANMO. One area of research is to further investigate the mechanism of action of ANMO and its effects on various biochemical pathways. Another area of research is to explore the potential therapeutic applications of ANMO in the treatment of various diseases, including cancer and inflammatory diseases. Additionally, research can be conducted to optimize the synthesis method of ANMO and improve its stability and solubility for use in lab experiments.
合成法
The synthesis of ANMO involves a multi-step process that starts with the reaction of 4-methylacetophenone with hydroxylamine hydrochloride in the presence of sodium acetate to form 4-methylphenylacetoxime. This intermediate is then treated with sodium nitrite in the presence of acetic acid to form the final product ANMO. The yield of ANMO is typically around 50%, and the purity can be improved through recrystallization.
特性
IUPAC Name |
3-[(E)-1-(4-methylphenyl)ethylideneamino]oxy-5-nitroaniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O3/c1-10-3-5-12(6-4-10)11(2)17-21-15-8-13(16)7-14(9-15)18(19)20/h3-9H,16H2,1-2H3/b17-11+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RODQXFOMPOIEBT-GZTJUZNOSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=NOC2=CC(=CC(=C2)[N+](=O)[O-])N)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C(=N/OC2=CC(=CC(=C2)[N+](=O)[O-])N)/C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1E)-1-(4-Methylphenyl)ethanone O-(3-amino-5-nitrophenyl)oxime | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

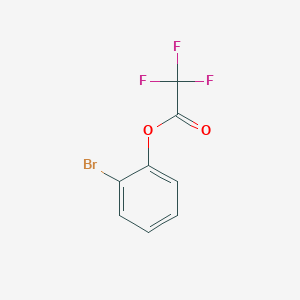

![(E)-2-methyl-N-(naphthalen-1-ylmethylene)benzo[d]thiazol-6-amine](/img/structure/B2405709.png)
![4,6-Dichloro-2-[(dimethylamino)methylene]-1-indanone](/img/structure/B2405711.png)
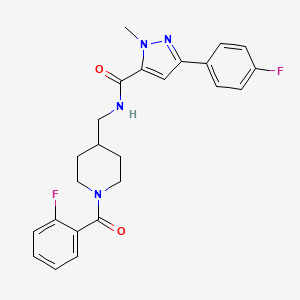
![N-(2-Cyclopropylpropan-2-yl)-4-methyl-2-(methylamino)pyrrolo[1,2-a]pyrimidine-8-carboxamide](/img/structure/B2405715.png)
![tert-Butyl 7-methoxy-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B2405716.png)
![2-(2,3-Dihydro-1,4-benzodioxin-3-yl)-1-[4-[(5,6-dimethylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]ethanone](/img/structure/B2405717.png)
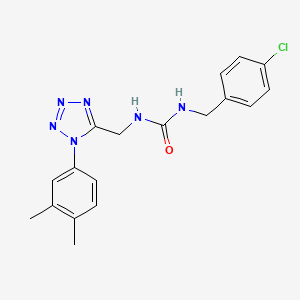

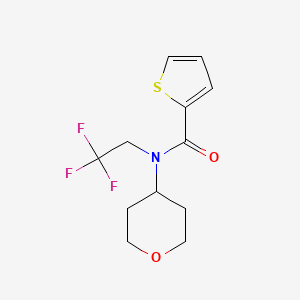
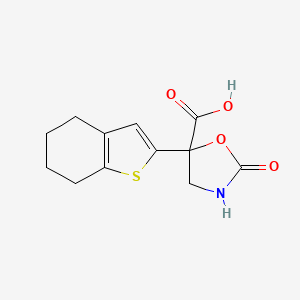
![(E)-4-(Dimethylamino)-N-[2-(3-fluoro-4-phenoxyphenyl)ethyl]but-2-enamide](/img/structure/B2405724.png)
![Methyl 2-((2-cyclopropyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)propanoate](/img/structure/B2405727.png)